molecular formula C7H8ClF2NO B594494 2,3-Difluoro-6-methoxyaniline hydrochloride CAS No. 1332581-65-3

2,3-Difluoro-6-methoxyaniline hydrochloride

Cat. No.: B594494
CAS No.: 1332581-65-3
M. Wt: 195.594
InChI Key: GAZYPHRRMWZANX-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H8ClF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups

Scientific Research Applications

2,3-Difluoro-6-methoxyaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for “2,3-Difluoro-6-methoxyaniline hydrochloride” is not specified in the available resources. The compound’s effects would depend on its interactions with other substances in a given context .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302+H312+H332 and H311 . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

The future directions for “2,3-Difluoro-6-methoxyaniline hydrochloride” are not specified in the available resources. The compound’s potential uses would likely depend on ongoing research and development efforts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxyaniline hydrochloride typically involves the fluorination of 6-methoxyaniline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-6-methoxyaniline hydrochloride
  • 2,6-Difluoro-3-methoxyaniline
  • 2,3-Difluoroaniline

Uniqueness

2,3-Difluoro-6-methoxyaniline hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups can create a unique electronic environment, making it a versatile compound for various applications.

Properties

IUPAC Name

2,3-difluoro-6-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZYPHRRMWZANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724410
Record name 2,3-Difluoro-6-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332581-65-3
Record name 2,3-Difluoro-6-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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